![molecular formula C16H25N3O2 B7572709 3-(4-tert-butyl-1,4-diazepane-1-carbonyl)-6-methyl-1H-pyridin-2-one](/img/structure/B7572709.png)
3-(4-tert-butyl-1,4-diazepane-1-carbonyl)-6-methyl-1H-pyridin-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(4-tert-butyl-1,4-diazepane-1-carbonyl)-6-methyl-1H-pyridin-2-one, also known as TAK-659, is a small-molecule inhibitor that targets the protein kinase BTK (Bruton's tyrosine kinase). BTK is a key enzyme involved in the signaling pathway of B-cells, which play a crucial role in the immune system. TAK-659 has been shown to have potential therapeutic applications in the treatment of various B-cell malignancies and autoimmune diseases.
作用機序
3-(4-tert-butyl-1,4-diazepane-1-carbonyl)-6-methyl-1H-pyridin-2-one works by selectively inhibiting the activity of BTK, which is a key enzyme involved in the signaling pathway of B-cells. BTK plays a crucial role in the activation and proliferation of B-cells, which are responsible for producing antibodies and fighting infections. By inhibiting BTK activity, 3-(4-tert-butyl-1,4-diazepane-1-carbonyl)-6-methyl-1H-pyridin-2-one prevents the activation and proliferation of B-cells, leading to decreased production of antibodies and decreased immune response.
Biochemical and Physiological Effects:
3-(4-tert-butyl-1,4-diazepane-1-carbonyl)-6-methyl-1H-pyridin-2-one has been shown to have several biochemical and physiological effects in preclinical and clinical studies. In vitro studies have demonstrated that 3-(4-tert-butyl-1,4-diazepane-1-carbonyl)-6-methyl-1H-pyridin-2-one inhibits BTK activity, leading to decreased proliferation and survival of B-cells. In vivo studies have shown that 3-(4-tert-butyl-1,4-diazepane-1-carbonyl)-6-methyl-1H-pyridin-2-one has anti-tumor activity in various B-cell malignancies, including chronic lymphocytic leukemia, mantle cell lymphoma, and diffuse large B-cell lymphoma. 3-(4-tert-butyl-1,4-diazepane-1-carbonyl)-6-methyl-1H-pyridin-2-one has also been shown to have immunomodulatory effects, including decreased production of pro-inflammatory cytokines and increased production of anti-inflammatory cytokines.
実験室実験の利点と制限
3-(4-tert-butyl-1,4-diazepane-1-carbonyl)-6-methyl-1H-pyridin-2-one has several advantages for lab experiments, including its high selectivity for BTK and its ability to inhibit BTK activity in a dose-dependent manner. 3-(4-tert-butyl-1,4-diazepane-1-carbonyl)-6-methyl-1H-pyridin-2-one also has good pharmacokinetic properties, including good oral bioavailability and long half-life. However, there are also some limitations to using 3-(4-tert-butyl-1,4-diazepane-1-carbonyl)-6-methyl-1H-pyridin-2-one in lab experiments, including its potential for off-target effects and its limited solubility in aqueous solutions.
将来の方向性
There are several future directions for the study of 3-(4-tert-butyl-1,4-diazepane-1-carbonyl)-6-methyl-1H-pyridin-2-one and its potential therapeutic applications. One area of interest is the development of combination therapies that include 3-(4-tert-butyl-1,4-diazepane-1-carbonyl)-6-methyl-1H-pyridin-2-one with other drugs that target different pathways in B-cells. Another area of interest is the study of 3-(4-tert-butyl-1,4-diazepane-1-carbonyl)-6-methyl-1H-pyridin-2-one in autoimmune diseases, such as rheumatoid arthritis and lupus, where B-cells play a key role in the pathogenesis of the disease. Additionally, the development of 3-(4-tert-butyl-1,4-diazepane-1-carbonyl)-6-methyl-1H-pyridin-2-one analogs with improved pharmacokinetic properties and selectivity for BTK is an area of ongoing research.
合成法
The synthesis of 3-(4-tert-butyl-1,4-diazepane-1-carbonyl)-6-methyl-1H-pyridin-2-one involves a multi-step process that starts with the reaction of 6-methyl-2-pyridone with tert-butyl carbazate to form the corresponding hydrazide. This intermediate is then reacted with phosgene to form the corresponding isocyanate, which is subsequently reacted with 4-tert-butyl-1,4-diazepane-1-carboxylic acid to form 3-(4-tert-butyl-1,4-diazepane-1-carbonyl)-6-methyl-1H-pyridin-2-one.
科学的研究の応用
3-(4-tert-butyl-1,4-diazepane-1-carbonyl)-6-methyl-1H-pyridin-2-one has been extensively studied in preclinical and clinical settings for its potential therapeutic applications. In vitro studies have shown that 3-(4-tert-butyl-1,4-diazepane-1-carbonyl)-6-methyl-1H-pyridin-2-one inhibits BTK activity in a dose-dependent manner, leading to decreased proliferation and survival of B-cells. In vivo studies have demonstrated that 3-(4-tert-butyl-1,4-diazepane-1-carbonyl)-6-methyl-1H-pyridin-2-one has anti-tumor activity in various B-cell malignancies, including chronic lymphocytic leukemia, mantle cell lymphoma, and diffuse large B-cell lymphoma.
特性
IUPAC Name |
3-(4-tert-butyl-1,4-diazepane-1-carbonyl)-6-methyl-1H-pyridin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25N3O2/c1-12-6-7-13(14(20)17-12)15(21)18-8-5-9-19(11-10-18)16(2,3)4/h6-7H,5,8-11H2,1-4H3,(H,17,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JYHITOIGTRZHLE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C(=O)N1)C(=O)N2CCCN(CC2)C(C)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.39 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-tert-butyl-1,4-diazepane-1-carbonyl)-6-methyl-1H-pyridin-2-one |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。